molecular formula C15H23NO3 B12152180 1-(2,3-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

1-(2,3-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No.: B12152180
M. Wt: 265.35 g/mol
InChI Key: VTLAADYOBVWYOV-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol is an organic compound that features a phenoxy group, a morpholine ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 2,3-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol or methanol to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethylphenoxy)acetyl-4-ethylpiperazine
  • 1-(2,3-Dimethylphenoxy)-2-propanol

Uniqueness

1-(2,3-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol is unique due to the presence of both a morpholine ring and a phenoxy group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

1-(2,3-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C15H23NO3/c1-12-4-3-5-15(13(12)2)19-11-14(17)10-16-6-8-18-9-7-16/h3-5,14,17H,6-11H2,1-2H3

InChI Key

VTLAADYOBVWYOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CN2CCOCC2)O)C

Origin of Product

United States

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